Hexarelin

Description

Properties

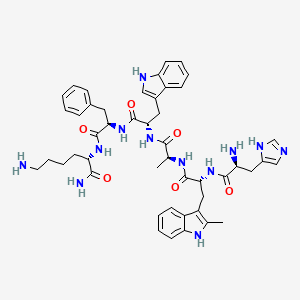

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWNMGKSNGWLOL-GIIHNPQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032408 | |

| Record name | Examorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140703-51-1 | |

| Record name | Examorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Examorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Hexarelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂), a synthetic hexapeptide, represents a significant milestone in the field of growth hormone secretagogues (GHSs).[1][2] Developed as a potent and chemically stable analog of Growth Hormone-Releasing Peptide 6 (GHRP-6), it stimulates the release of growth hormone (GH) by acting as a functional agonist at the growth hormone secretagogue receptor 1a (GHSR-1a).[3][4] This guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols associated with Hexarelin, intended for professionals in research and drug development.

Discovery and Development

Hexarelin emerged from research programs in the late 1980s and early 1990s aimed at developing small, stable molecules that could stimulate endogenous growth hormone release.[3] It was derived from the sequence of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) with a key modification: the substitution of the D-Tryptophan residue with a more chemically stable D-2-methyl-Tryptophan.[3] This structural alteration confers greater resistance to enzymatic degradation, resulting in a longer plasma half-life of approximately 55-70 minutes in humans compared to earlier peptides.[2][5] Initial studies conducted by researchers at Tulane University and further developed by Mediolanum Farmaceutici demonstrated that Hexarelin potently stimulates GH secretion in a dose-dependent manner in both animals and humans.[2][3] Beyond its primary endocrine function, subsequent research has uncovered significant cardioprotective effects, mediated through both the GHSR-1a and the CD36 receptor.[4][6]

Mechanism of Action & Signaling Pathway

Hexarelin exerts its primary biological effects by binding to and activating the GHSR-1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and anterior pituitary gland.[7] This interaction mimics the action of the endogenous ligand, ghrelin.[6]

Upon binding, Hexarelin induces a conformational change in the GHSR-1a, leading to the activation of the Gq/11 protein subunit.[8] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC).[8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][8]

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] Concurrently, DAG activates Protein Kinase C (PKC).[8] The combined elevation of intracellular Ca²⁺ and activation of PKC are the critical events that lead to the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.[8]

Quantitative Biological Activity

The potency and binding affinity of Hexarelin have been characterized in various assays. The data highlights its high efficacy as a growth hormone secretagogue.

| Parameter | Species/System | Value | Receptor Target | Reference |

| ED₅₀ (GH Release) | Human | 0.48 ± 0.02 µg/kg (IV) | GHSR-1a | |

| ED₅₀ (GH Release) | Human | 0.50 µg/kg (IV) | GHSR-1a | [2] |

| Kᵢ (Displacement) | Human | Low nanomolar range | GHSR-1a | [9] |

| IC₅₀ (Binding) | Rat Cardiac Membranes | 0.95 ± 0.26 µM | CD36 | [10] |

Note: ED₅₀ (Half-maximal effective dose) is the dose that produces 50% of the maximal response. Kᵢ (Inhibition constant) reflects the binding affinity of a ligand in competition assays. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of a radioligand.

Synthesis of Hexarelin

Hexarelin is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Detailed Synthesis Protocol (Representative)

This protocol outlines the manual synthesis of Hexarelin (His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂) on a Rink Amide resin, yielding a C-terminally amidated peptide.

-

Resin Preparation:

-

Start with Rink Amide MBHA resin (substitution level ~0.5-0.7 mmol/g).

-

Swell the resin in Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.[1]

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3).

-

-

Amino Acid Coupling Cycle (Repeated for each amino acid in reverse order: Lys -> Phe -> Trp -> Ala -> Trp -> His):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF.

-

Add Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (x5) and DCM (x3).

-

Protected Amino Acids Used:

-

-

Final Cleavage and Deprotection:

-

After the final amino acid (His) is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).[12]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

Key Experimental Protocols

Radioligand Binding Assay for GHSR-1a

This protocol describes a competitive binding assay to determine the affinity of Hexarelin for the human GHSR-1a, using membranes from cells expressing the receptor and a known radioligand, such as [³⁵S]MK-0677.[9]

-

Membrane Preparation:

-

Culture HEK293 or BHK cells stably expressing the human GHSR-1a receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[13]

-

-

Competition Binding Assay:

-

In a 96-well plate, combine in each well:

-

Receptor membranes (e.g., 25 µg protein).

-

A fixed concentration of radioligand (e.g., 0.1 nM [³⁵S]MK-0677).

-

Varying concentrations of unlabeled Hexarelin (competitor).

-

Assay buffer to reach a final volume (e.g., 250 µL).

-

-

Define non-specific binding in wells containing a high concentration of an unlabeled agonist (e.g., 50 nM MK-0677).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine).[13]

-

Quickly wash the filters four times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding for each Hexarelin concentration.

-

Plot specific binding versus the log concentration of Hexarelin to generate a competition curve.

-

Calculate the IC₅₀ value using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

In Vivo GH Measurement in a Rat Model

This protocol outlines the procedure for administering Hexarelin to rats and measuring the subsequent plasma GH response.[4]

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats. House animals under standard conditions with a controlled light-dark cycle.

-

For serial blood sampling, animals may be fitted with an indwelling jugular vein catheter several days prior to the experiment to minimize stress.

-

-

Hexarelin Administration:

-

Blood Sampling:

-

Collect blood samples at multiple time points post-injection. A typical schedule would be -15 min (baseline), and 5, 15, 30, 45, and 60 minutes after administration.

-

Draw blood (e.g., ~100-150 µL) from the catheter into EDTA-coated tubes.

-

Immediately place samples on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C (e.g., 3,000 rpm for 15 minutes) to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Growth Hormone Quantification (ELISA):

-

Quantify rat GH concentrations in the plasma samples using a commercially available or in-house rat GH ELISA kit.[14]

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody (e.g., anti-rat GH antibody).

-

Adding plasma samples and a standard curve of known rat GH concentrations.

-

Incubating, washing, and then adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance on a microplate reader.

-

-

Calculate the GH concentration for each sample by interpolating from the standard curve.[14]

-

Conclusion

Hexarelin remains a cornerstone molecule in the study of growth hormone secretagogues. Its discovery provided a potent and stable tool for investigating the GHSR-1a pathway and its physiological consequences. The well-established methods for its chemical synthesis via SPPS allow for its continued production for research purposes. The detailed protocols for its characterization, both in vitro and in vivo, provide a robust framework for researchers exploring its endocrine, cardiovascular, and metabolic effects. This guide serves as a comprehensive technical resource, consolidating the critical information needed for the advanced study and application of this important synthetic peptide.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. The Growth Hormone Secretagogue Hexarelin Protects Rat Cardiomyocytes From in vivo Ischemia/Reperfusion Injury Through Interleukin-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scispace.com [scispace.com]

- 10. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

Hexarelin's Mechanism of Action at the Ghrelin Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin is a potent, synthetic, six-amino-acid growth hormone-releasing peptide (GHRP).[1][2] It acts as a functional analog of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] This document provides a comprehensive technical overview of Hexarelin's mechanism of action at the GHSR-1a, detailing its binding, downstream signaling cascades, and physiological effects. Quantitative data from various studies are summarized, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the molecular interactions involved.

Introduction

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a member of the growth hormone secretagogue (GHS) family, which are synthetic compounds that stimulate the release of growth hormone (GH).[3][4] Unlike the endogenous GH-releasing hormone (GHRH), Hexarelin and other GHSs act on the GHSR-1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[3][5] This distinct mechanism of action allows for a synergistic effect on GH release when co-administered with GHRH.[6] Beyond its potent secretagogue activity, Hexarelin has demonstrated a range of other physiological effects, including the release of prolactin, adrenocorticotropic hormone (ACTH), and cortisol, as well as significant cardioprotective actions.[7][8][9]

Interaction with the Ghrelin Receptor (GHSR-1a)

The primary mechanism of Hexarelin's action is its binding to and activation of the GHSR-1a.[10] This interaction initiates a cascade of intracellular signaling events that culminate in the secretion of growth hormone from the somatotroph cells of the anterior pituitary.

Binding Affinity and Potency

Hexarelin exhibits high affinity and potency for the GHSR-1a, comparable to or even exceeding that of the natural ligand, ghrelin.[7] The binding of Hexarelin to the receptor is a critical first step in its biological activity.

Table 1: Quantitative Data on Hexarelin's Interaction with GHSR-1a

| Parameter | Value | Species/System | Reference |

| ED50 for GH release | 0.48 ± 0.02 µg/kg | Human | [11] |

| EC50 for GH release | 1.3 - 2.7 nmol/l | Rat pituitary cells | [12] |

| Ki (displacement of 35S-MK677) | Lower affinity than MK-0677, GHRP-6, GHRP-2 | BHK and COS-7 cells expressing human GHSR-1a | [12] |

| Cmax for GH release (2 µg/kg IV) | 55.0 ng/mL | Human | [4] |

| ED50 for Prolactin release | 0.39 ± 0.02 µg/kg | Human | [11] |

Downstream Signaling Pathways

Upon binding of Hexarelin to the GHSR-1a, the receptor undergoes a conformational change that triggers the activation of intracellular signaling pathways. The primary pathway involves the Gq/11 family of G-proteins.[8]

G-Protein Coupling and Phospholipase C Activation

Activation of the GHSR-1a by Hexarelin leads to the coupling and activation of the Gq/11 protein. This, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[8]

IP3, DAG, and Intracellular Calcium Mobilization

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]

-

DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[1][8]

This elevation in intracellular calcium is a key event that leads to the fusion of GH-containing vesicles with the plasma membrane and the subsequent exocytosis of GH.[7]

Figure 1. Hexarelin-induced GH release signaling pathway.

Other Endocrine Effects

In addition to stimulating GH release, Hexarelin also promotes the secretion of other pituitary hormones, although the exact mechanisms are less well-defined.

Table 2: Effects of Hexarelin on Other Hormones

| Hormone | Effect | Dose | Species | Reference |

| Prolactin | Increased release | 1.0 µg/kg | Human | [11] |

| ACTH | Increased release | 2.0 µg/kg | Human | [4] |

| Cortisol | Increased release | 0.5 µg/kg | Human | [11] |

Cardiovascular Effects and the CD36 Receptor

Hexarelin has been shown to exert direct cardioprotective effects, independent of its GH-releasing activity.[7][13] These effects are mediated, at least in part, through interaction with the CD36 receptor, a scavenger receptor found on various cell types, including cardiomyocytes and macrophages.[10][14] Binding of Hexarelin to CD36 has been linked to the inhibition of apoptosis in cardiomyocytes and a positive inotropic effect.[2][7]

Experimental Protocols

The following are summaries of methodologies used in key studies to elucidate the mechanism of action of Hexarelin.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of Hexarelin to the GHSR-1a.

-

Cell Culture: Baby Hamster Kidney (BHK) or COS-7 cells are transiently or stably transfected with a plasmid encoding the human GHSR-1a.[12]

-

Membrane Preparation: Cell membranes expressing the receptor are isolated by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [35S]MK-0677 or [125I]ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Hexarelin.[12][15]

-

Separation and Counting: The reaction mixture is filtered to separate bound from free radioligand. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of Hexarelin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Loading: Cells expressing GHSR-1a are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with varying concentrations of Hexarelin.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value for calcium mobilization.

Conclusion

Hexarelin is a potent synthetic agonist of the ghrelin receptor, GHSR-1a. Its primary mechanism of action involves the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent exocytosis of growth hormone. In addition to its effects on GH secretion, Hexarelin also influences the release of other pituitary hormones and exhibits direct cardiovascular effects through its interaction with the CD36 receptor. The detailed understanding of these mechanisms is crucial for the ongoing research and development of novel therapeutics targeting the ghrelin system for a variety of clinical applications.

References

- 1. corepeptides.com [corepeptides.com]

- 2. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocnjdaily.com [ocnjdaily.com]

- 9. Hexarelin, a synthetic growth-hormone releasing peptide, shows no interaction with corticotropin-releasing hormone and vasopressin on adrenocorticotropin and cortisol secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Growth hormone-independent cardioprotective effects of hexarelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Potent Secretagogue: Early Investigations into Hexarelin's Impact on Growth Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first characterized Hexarelin as a powerful synthetic growth hormone (GH) secretagogue. We will explore its mechanism of action, quantifiable effects on GH release, and the experimental frameworks used in these pioneering investigations. The information is presented to provide a comprehensive understanding for researchers and professionals in the field of endocrinology and drug development.

Introduction to Hexarelin

Hexarelin is a synthetic hexapeptide, structurally similar to GHRP-6, that emerged from early research as a potent stimulator of growth hormone release.[1][2] Its chemical stability and high efficacy in promoting GH secretion quickly positioned it as a significant subject of study for understanding the regulation of the GH axis and for potential therapeutic applications.[1][3] Unlike endogenous secretagogues, Hexarelin is more resistant to enzymatic degradation, giving it a longer half-life and sustained activity.[1]

Mechanism of Action

Early studies postulated that Hexarelin exerts its effects through a multi-faceted mechanism, primarily by acting on the growth hormone secretagogue receptor (GHS-R1a), which is distinct from the GHRH receptor.[1][2][4] This receptor is found in the pituitary gland and the hypothalamus.[1][4] The binding of Hexarelin to GHS-R1a initiates a signaling cascade that leads to the release of GH from somatotroph cells in the anterior pituitary.[1]

The proposed mechanisms of action from early research include:

-

Direct Pituitary Stimulation: Hexarelin directly stimulates the pituitary gland to release GH.[5]

-

Hypothalamic Action: It also acts on the hypothalamus, potentially by stimulating the release of Growth Hormone-Releasing Hormone (GHRH) and inhibiting the release of somatostatin, a hormone that suppresses GH secretion.[5][6] The synergistic effect observed when Hexarelin is co-administered with GHRH supports this dual mechanism.[7][8]

-

Receptor Upregulation: Some studies in rats suggested that Hexarelin can upregulate the expression of its own receptor (GHS-R1a) in the pituitary and hypothalamus, particularly in younger subjects.[9]

Signaling Pathway

The binding of Hexarelin to the GHS-R1a, a G-protein coupled receptor, is thought to activate a signaling cascade involving protein kinase C (PKC).[10] This ultimately results in an increase in intracellular calcium levels, which triggers the exocytosis of GH-containing secretory granules from the somatotrophs.

Figure 1: Proposed signaling pathway for Hexarelin-induced Growth Hormone release.

Quantitative Data from Early Human Studies

The following tables summarize the dose-dependent effects of intravenously administered Hexarelin on peak plasma GH concentrations and the area under the curve (AUC) in healthy adult males.

Table 1: Peak Plasma Growth Hormone (Cmax) Response to Intravenous Hexarelin in Healthy Adult Males

| Hexarelin Dose (µg/kg) | Mean Peak GH (Cmax) (ng/mL) |

| 0 (Placebo) | 3.9 |

| 0.5 | 26.9 |

| 1.0 | 52.3 |

| 2.0 | 55.0 |

Data extracted from a double-blind, placebo-controlled, rising-dose study in twelve adult male volunteers.[3][11]

Table 2: Area Under the Curve (AUC) of Plasma Growth Hormone Response to Intravenous Hexarelin in Healthy Adult Males (0-180 min)

| Hexarelin Dose (µg/kg) | Mean AUC (0-180 min) (µg·min/mL) |

| 0 (Placebo) | 0.135 |

| 0.5 | 1.412 |

| 1.0 | 2.918 |

| 2.0 | 3.695 |

Data extracted from the same study as Table 1.[3][11]

These early findings demonstrated a clear dose-response relationship for Hexarelin, with a near-maximal effect observed at a dose of 2 µg/kg.[3][11] The peak in plasma GH concentrations typically occurred around 30 minutes after intravenous administration, with levels returning to baseline within 240 minutes.[3] The half-life of the induced GH pulse was approximately 55 minutes.[3][11]

Experimental Protocols

The foundational studies on Hexarelin employed rigorous experimental designs to characterize its effects. Below are detailed methodologies from a representative early clinical trial.

A Dose-Response Study of Intravenous Hexarelin in Healthy Adults

Objective: To evaluate the growth hormone-releasing activity and safety of single intravenous bolus injections of Hexarelin at different doses in healthy human subjects.[3][11]

Study Design: A double-blind, placebo-controlled, rising-dose study.[3][11] Each subject received single intravenous boluses of 0.5, 1, and 2 µg/kg of Hexarelin, as well as a placebo, in a randomized sequence.[3][11] The doses were administered in an ascending order for safety.[3]

Subjects: Twelve healthy adult male volunteers.[3]

Procedure:

-

Subject Preparation: Subjects were admitted to the study center after an overnight fast.[12]

-

Catheterization: An indwelling catheter was inserted into a forearm vein for blood sampling.

-

Drug Administration: A single intravenous bolus of the assigned dose of Hexarelin or placebo was administered.[3][11]

-

Blood Sampling: Blood samples were collected at baseline (before injection) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-injection to measure plasma GH concentrations.[3]

-

Hormone Assays: Plasma growth hormone levels were measured using a radioimmunoassay (RIA).[12] Other hormones such as prolactin, cortisol, ACTH, LH, FSH, TSH, and IGF-I were also assayed to assess the specificity of Hexarelin's effects.[3]

-

Safety Monitoring: Subjects were monitored for any adverse effects throughout the study.

Experimental Workflow

References

- 1. pinnaclepeptides.com [pinnaclepeptides.com]

- 2. theenterpriseworld.com [theenterpriseworld.com]

- 3. researchgate.net [researchgate.net]

- 4. utahstories.com [utahstories.com]

- 5. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lotilabs.com [lotilabs.com]

- 11. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hexarelin induced growth hormone release is influenced by exogenous growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Cardiovascular Effects of Hexarelin: A Technical Guide

Hexarelin, a synthetic hexapeptide growth hormone secretagogue (GHS), has emerged as a molecule of significant interest for its potent, often growth hormone-independent, cardioprotective effects.[1][2][3] This technical guide provides an in-depth overview of the foundational research into Hexarelin's cardiovascular actions, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Cardioprotective Effects of Hexarelin

Hexarelin has demonstrated a range of beneficial effects on the cardiovascular system, primarily centered around protecting the heart from injury, improving cardiac function, and attenuating adverse remodeling.[4][5]

1.1. Attenuation of Myocardial Infarction (MI) Injury and Improved Cardiac Function

In a mouse model of acute myocardial infarction, Hexarelin treatment preserved myocardial function and reduced cardiac fibrosis.[4][5] Chronic administration of Hexarelin has been shown to improve cardiac function in rats following experimental myocardial infarction.[6] In human studies, acute intravenous administration of Hexarelin in patients with coronary artery disease undergoing bypass surgery resulted in a prompt and significant improvement in cardiac performance, including an increase in left ventricular ejection fraction (LVEF), cardiac index, and cardiac output, without a significant change in systemic vascular resistance.[7]

1.2. Anti-Fibrotic and Anti-Inflammatory Properties

Hexarelin treatment has been associated with a significant reduction in cardiac fibrosis.[4][5] In a mouse model of MI, Hexarelin administration led to a decrease in interstitial collagen, collagen concentration, and the expression of the pro-fibrotic cytokine TGF-β1.[4][5] This was accompanied by an increase in the expression of the collagen-degrading enzyme MMP-13.[4][5] Furthermore, Hexarelin has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and the cardiomyocyte injury marker troponin-I.[4][5][8]

1.3. Protection Against Cardiomyocyte Apoptosis and Hypertrophy

Hexarelin exerts direct protective effects on cardiomyocytes. It has been shown to protect cardiomyocytes from angiotensin II-induced apoptosis by inhibiting caspase-3 activity and the expression of the pro-apoptotic protein Bax, while increasing the expression of the anti-apoptotic protein Bcl-2.[9][10] Additionally, Hexarelin can protect heart cells from hypertrophy by stimulating autophagy, a cellular process for recycling components, which is associated with the suppression of the mTOR signaling pathway.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on Hexarelin's cardiovascular effects.

Table 1: Effects of Hexarelin on Cardiac Function Post-Myocardial Infarction in Mice

| Parameter | Vehicle (MI-VEH) | Hexarelin (MI-HEX) | P-value | Citation |

| Ejection Fraction (EF) at 24h | 34% | 42% | < 0.05 | [8] |

| Ejection Fraction (EF) at 14 days | 36.96% ± 3.82 SEM | 49.25% ± 2.3 SEM | < 0.05 | [4] |

| Ejection Fraction (EF) at 21 days | 36% | 49% | < 0.05 | [8] |

Table 2: Effects of Hexarelin on Cardiac Remodeling Post-MI in Mice (21 days)

| Parameter | Vehicle (MI-VEH) | Hexarelin (MI-HEX) | P-value | Citation |

| LV Mass | Significantly higher | Significantly decreased | < 0.05 | [8] |

| Interstitial Collagen | Significantly higher | Significantly decreased | < 0.05 | [8] |

| Collagen Concentration | Significantly higher | Significantly decreased | < 0.05 | [8] |

Table 3: Effects of Acute Hexarelin Administration in Patients with Coronary Artery Disease

| Parameter | Placebo | Hexarelin (2.0 µg/kg, i.v.) | P-value | Citation |

| Left Ventricular Ejection Fraction (LVEF) | No significant change | Prompt increase | < 0.001 | [7] |

| Cardiac Index | No significant change | Prompt increase | < 0.001 | [7] |

| Cardiac Output | No significant change | Prompt increase | < 0.001 | [7] |

| Wedge Pressure | No significant change | Reduction | < 0.01 | [7] |

Table 4: In Vitro Effects of Hexarelin on Angiotensin II-Induced Cardiomyocyte Apoptosis

| Parameter | Control | Angiotensin II (0.1 µmol/l) | Angiotensin II + Hexarelin (0.1 µmol/l) | P-value (ANG II vs ANG II + Hex) | Citation |

| Apoptotic Cells (%) | 3.17 ± 0.32 | 24.97 ± 4.64 | Significantly decreased | < 0.05 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research.

3.1. In Vivo Myocardial Infarction Model in Mice

-

Induction of MI: Ligation of the left descending coronary artery.[4][5]

-

Treatment Groups:

-

Cardiac Function Assessment: Cardiac magnetic resonance imaging (cMRI) was performed at 24 hours and 14 or 21 days post-ligation to measure left ventricular (LV) function, mass, and infarct size.[4][5][8]

-

Histological Analysis: Hearts were excised, fixed, and sectioned for histological staining to assess fibrosis and morphometry.[4]

-

Biochemical Analysis: Measurement of troponin-I, IL-1β, and TNF-α levels.[4][5]

3.2. In Vivo Ischemia/Reperfusion Injury Model in Rats

-

Animal Model: Male Sprague-Dawley rats.[12]

-

Induction of I/R Injury: 30 minutes of ischemia by ligating the left coronary artery, followed by reperfusion.[12]

-

Treatment Groups:

-

Assessments:

3.3. In Vitro Cardiomyocyte Apoptosis Assay

-

Induction of Apoptosis: Incubation with 0.1 µmol/l Angiotensin II (ANG II) for 48 hours.[9][10]

-

Apoptosis Evaluation:

-

Cell Viability: Assessed by (3,4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]

-

Mechanism Investigation: Caspase-3 activity assay and mRNA expression analysis of Bax and Bcl-2.[9][10]

Signaling Pathways and Mechanisms of Action

Hexarelin's cardiovascular effects are mediated through a complex interplay of signaling pathways, often independent of its growth hormone-releasing activity.[2][13] The primary receptors involved are the growth hormone secretagogue receptor 1a (GHSR-1a) and the scavenger receptor CD36.[1][14]

4.1. GHSR-1a and CD36 Receptor Activation

Hexarelin binds to both GHSR-1a and CD36 receptors in the heart and blood vessels.[1][15] Activation of these receptors initiates downstream signaling cascades that contribute to its cardioprotective effects.[16][17] The binding of Hexarelin to CD36, a multifunctional glycoprotein expressed on cardiomyocytes and microvascular endothelial cells, has been shown to mediate some of its cardiovascular actions.[18][19]

4.2. Downstream Signaling Cascades

-

Anti-Apoptotic and Pro-Survival Pathways: Hexarelin activates pro-survival signaling cascades, including the PI3K/Akt pathway and ERK1/2 phosphorylation, which protect cardiomyocytes from ischemia-induced apoptosis.[17] It also modulates the balance of pro- and anti-apoptotic proteins by decreasing Bax and increasing Bcl-2 expression.[9][10]

-

Modulation of Inflammatory Pathways: Hexarelin has been shown to protect cardiomyocytes from ischemia/reperfusion injury in part by modifying the IL-1 signaling pathway through the activation of cardiac GHSR-1a receptors.[12] This involves the downregulation of IL-1β expression and upregulation of IL-1Ra expression.[12]

-

Regulation of Autophagy and Hypertrophy: Hexarelin attenuates cardiomyocyte hypertrophy by stimulating autophagy, a process regulated through the inhibition of the mTOR signaling pathway.[11]

Caption: Hexarelin signaling pathways leading to cardioprotection.

Caption: Workflow for in vivo myocardial infarction studies.

Conclusion

Foundational research has established Hexarelin as a promising cardioprotective agent with multifaceted mechanisms of action that are largely independent of growth hormone stimulation. Its ability to improve cardiac function, reduce fibrosis and inflammation, and protect cardiomyocytes from apoptosis and hypertrophy warrants further investigation. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for future research and development efforts in the field of cardiovascular medicine. Clinical trials are necessary to translate these preclinical findings into therapeutic applications for human cardiovascular diseases.[14]

References

- 1. The cardiovascular action of hexarelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

- 4. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Effects of acute hexarelin administration on cardiac performance in patients with coronary artery disease during by-pass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. heart.bmj.com [heart.bmj.com]

- 9. Hexarelin protects rat cardiomyocytes from angiotensin II-induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. peptidesciences.com [peptidesciences.com]

- 12. The Growth Hormone Secretagogue Hexarelin Protects Rat Cardiomyocytes From in vivo Ischemia/Reperfusion Injury Through Interleukin-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Growth hormone-independent cardioprotective effects of hexarelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. medisearch.io [medisearch.io]

- 17. Hexarelin - Research Peptide Information | Peptpedia [peptpedia.org]

- 18. CD36 mediates the cardiovascular action of growth hormone-releasing peptides in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

Hexarelin's Dual Influence on Prolactin and ACTH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin, a synthetic hexapeptide growth hormone secretagogue (GHS), exhibits a multifaceted pharmacological profile that extends beyond its primary effect on growth hormone (GH) release. Notably, it also stimulates the secretion of prolactin (PRL) and adrenocorticotropic hormone (ACTH). This technical guide provides a comprehensive analysis of the mechanisms, quantitative effects, and experimental methodologies related to Hexarelin's impact on these two critical pituitary hormones. Through a synthesis of published research, we present a detailed examination of the signaling pathways involved, a quantitative summary of hormonal responses, and standardized experimental protocols to aid in future investigations. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the broader endocrine effects of Hexarelin.

Introduction

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent, synthetic member of the growth hormone-releasing peptide (GHRP) family.[1] While its primary therapeutic and research focus has been on its robust stimulation of growth hormone (GH) secretion, its "non-specific" effects on other pituitary hormones, namely prolactin (PRL) and adrenocorticotropic hormone (ACTH), are significant and warrant detailed investigation.[2][3] Understanding these secondary effects is crucial for a complete pharmacological profiling of Hexarelin and for anticipating potential side effects or exploring novel therapeutic applications. This guide delves into the core mechanisms and quantitative aspects of Hexarelin-induced prolactin and ACTH secretion.

Mechanism of Action

Hexarelin's effects on prolactin and ACTH are mediated through distinct pathways that are separate from its GH-releasing activity.

Prolactin Stimulation

The precise mechanism underlying Hexarelin's stimulation of prolactin release is not as clearly elucidated as its other effects. However, studies have shown that Hexarelin consistently induces a significant, dose-dependent increase in serum prolactin levels.[4][5] This effect appears to be independent of the primary regulators of ACTH secretion, corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP).[6] The prolactin-releasing activity of Hexarelin is not influenced by the co-administration of CRH or desmopressin, a vasopressin analog.[6][7] This suggests a direct or indirect pathway that does not involve the classical hypothalamic-pituitary-adrenal (HPA) axis regulators.

ACTH Stimulation

Hexarelin's stimulation of the HPA axis, leading to ACTH and subsequent cortisol release, is a more extensively studied phenomenon. Evidence strongly suggests that this effect is not mediated by a direct action on the pituitary corticotrophs. In vitro studies have shown no ACTH release from pituitary cells when treated with GHSs.[6] The mechanism is believed to be centrally mediated at the hypothalamic level.[6]

Signaling Pathways

The signaling cascades initiated by Hexarelin leading to prolactin and ACTH release are complex and involve interactions at the hypothalamic and pituitary levels.

Prolactin Release Signaling Pathway

The signaling pathway for Hexarelin-induced prolactin release remains an area of active research. The current understanding points towards a mechanism that is distinct from the established pathways for GH and ACTH.

Figure 1: Postulated signaling pathway for Hexarelin-induced prolactin release.

ACTH Release Signaling Pathway

The signaling pathway for Hexarelin-induced ACTH release is better characterized and centers on the stimulation of hypothalamic AVP.

Figure 2: Signaling pathway for Hexarelin-induced ACTH release via AVP.

Quantitative Data on Hormonal Responses

The administration of Hexarelin leads to quantifiable increases in both prolactin and ACTH. The magnitude of these responses is dose-dependent and can be influenced by factors such as age.

Prolactin Response to Hexarelin

Hexarelin induces a significant and dose-dependent increase in prolactin levels.[4][5] However, unlike the GH and ACTH responses, the prolactin-releasing activity of Hexarelin does not appear to vary with age.[9][10][11]

| Study Population | Hexarelin Dose | Route | Peak Prolactin Response (% Rise from Baseline) | Prolactin AUC (µg*min/L) | Citation(s) |

| Healthy Adult Males | 1.0 µg/kg | IV | Plateau at ~180% | - | [4][5] |

| Prepubertal Children | 2.0 µg/kg | IV | - | 512.1 +/- 88.0 | [9][10] |

| Pubertal Children | 2.0 µg/kg | IV | - | 584.0 +/- 106.0 | [9][10] |

| Young Adults | 2.0 µg/kg | IV | - | 554.9 +/- 56.0 | [9][10] |

| Elderly | 2.0 µg/kg | IV | - | 523.9 +/- 59.6 | [9][10] |

Data are presented as mean +/- SEM where available.

ACTH Response to Hexarelin

The ACTH-releasing activity of Hexarelin is also dose-dependent.[2] Interestingly, the ACTH response to Hexarelin shows age-related variations, with an enhanced response observed during puberty.[9][10]

| Study Population | Hexarelin Dose | Route | Peak ACTH Response (pg/mL) | ACTH AUC (pg*min/mL) | Citation(s) |

| Normal Subjects | 2.0 µg/kg | IV | 32.4 +/- 17.7 | 1658.9 +/- 548.6 | [12][13] |

| Prepubertal Children | 2.0 µg/kg | IV | - | 1356.6 +/- 204.9 | [9][10] |

| Pubertal Children | 2.0 µg/kg | IV | - | 2253.5 +/- 242.8 | [9][10] |

| Young Adults | 2.0 µg/kg | IV | - | 1258.1 +/- 141.2 | [9][10] |

| Elderly | 2.0 µg/kg | IV | - | 1786.5 +/- 340.1 | [9][10] |

| Healthy Male Volunteers | - | IV | - | 3,444 +/- 696 (ng/L·125 min) | [6][7] |

Data are presented as mean +/- SD or mean +/- SEM where available. Note the different units for AUC in the last entry.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of Hexarelin's effects on prolactin and ACTH.

Human In Vivo Study Protocol

This protocol outlines a typical experimental design for assessing the acute hormonal response to intravenous Hexarelin administration in human subjects.

Figure 3: Standardized workflow for a human clinical study on Hexarelin.

Methodological Details:

-

Subjects: Healthy volunteers, often age and sex-matched, are recruited. Exclusion criteria typically include endocrine disorders, recent illness, and use of medications that could interfere with pituitary function.

-

Hexarelin Administration: Hexarelin is typically dissolved in sterile saline and administered as an intravenous (IV) bolus over 1-2 minutes. Doses commonly range from 0.5 to 2.0 µg/kg.[2]

-

Blood Sampling: Blood samples are collected at regular intervals before and after Hexarelin administration. A typical schedule includes baseline samples at -30, -15, and 0 minutes, followed by post-injection samples at 15, 30, 45, 60, 90, and 120 minutes.[14]

-

Hormone Measurement: Plasma or serum concentrations of prolactin and ACTH are measured using validated immunoassays, such as immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA).

Discussion and Future Directions

Hexarelin's stimulation of prolactin and ACTH is a consistent and significant pharmacological effect. The central, AVP-mediated mechanism for ACTH release is well-supported, though the potential for other contributing pathways exists. The mechanism for prolactin release is less defined and presents an opportunity for further research. For drug development professionals, these secondary effects must be considered in the overall safety and efficacy profile of Hexarelin and other GHSs. The dose-dependent nature of these effects suggests that therapeutic windows may be identified to maximize GH release while minimizing unwanted stimulation of prolactin and ACTH.[4][5]

Future research should aim to:

-

Elucidate the precise signaling pathway for Hexarelin-induced prolactin release.

-

Investigate the long-term effects of chronic Hexarelin administration on the prolactin and HPA axis homeostasis.

-

Explore the potential for developing more selective GHSs that minimize off-target effects on prolactin and ACTH.

Conclusion

Hexarelin's role in stimulating prolactin and ACTH is a critical aspect of its endocrine profile. The mechanisms involve distinct, centrally mediated pathways, with the AVP system playing a key role in ACTH release. The quantitative data presented in this guide provide a clear framework for understanding the magnitude and dose-dependency of these effects. The detailed experimental protocols offer a standardized approach for future investigations. A thorough understanding of these multifaceted actions is essential for the continued research and potential clinical application of Hexarelin and the broader class of growth hormone secretagogues.

References

- 1. What is Hexarelin Peptide? - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. corepeptides.com [corepeptides.com]

- 4. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The growth hormone secretagogue hexarelin stimulates the hypothalamo-pituitary-adrenal axis via arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexarelin, a synthetic growth-hormone releasing peptide, shows no interaction with corticotropin-releasing hormone and vasopressin on adrenocorticotropin and cortisol secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GH, prolactin, ACTH and cortisol responses to Hexarelin, a synthetic hexapeptide, undergo different age-related variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Adrenocorticotropin- and cortisol-releasing effect of hexarelin, a synthetic growth hormone-releasing peptide, in normal subjects and patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The effect of chronic hexarelin administration on the pituitary-adrenal axis and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexarelin: A Technical Guide to its Basic Properties and Structure

Abstract: This document provides a comprehensive technical overview of the synthetic hexapeptide, Hexarelin. It is intended for researchers, scientists, and drug development professionals, detailing the fundamental properties, structure, and mechanism of action of Hexarelin. This guide includes a summary of its physicochemical properties, a detailed description of its signaling pathways, and methodologies for key experimental procedures. All quantitative data is presented in tabular format for clarity, and complex biological and experimental workflows are visualized using diagrams.

Introduction

Hexarelin is a potent, synthetic, peptidic growth hormone secretagogue (GHS).[1] It is a hexapeptide analog of GHRP-6, designed to stimulate the endogenous release of growth hormone (GH).[1][2] Its structure incorporates non-natural amino acids, which confer enhanced stability and resistance to enzymatic degradation compared to its parent compound.[3][4] Hexarelin has garnered significant interest due to its robust efficacy in stimulating GH secretion and its potential applications in various physiological and pathological conditions, including cardiovascular diseases.[3][5] This guide serves as a technical resource, consolidating the core knowledge of Hexarelin's properties and structure.

Physicochemical Properties and Structure

Hexarelin's chemical structure and properties are well-defined, contributing to its biological activity and pharmacokinetic profile.

Structure

Hexarelin is a hexapeptide with the following amino acid sequence: His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 .[1][2][3] The inclusion of D-amino acids (D-2-methyl-Tryptophan and D-Phenylalanine) and the amidation of the C-terminus enhance its resistance to proteolytic degradation.[3][4][6]

Quantitative Data Summary

The key quantitative properties of Hexarelin are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C47H58N12O6 | [3][6][7][8] |

| Molecular Weight | 887.04 g/mol | [3][6][7][8] |

| Amino Acid Sequence | His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 | [1][2][3][8][9] |

| Half-life (human, IV) | Approximately 55 minutes | [2] |

| Half-life (subcutaneous) | Approximately 1-2 hours | [3] |

| Appearance | White to off-white lyophilized powder | [8][10] |

| Solubility | Soluble in water, bacteriostatic water, and phosphate-buffered saline | [8][10] |

| Storage (Lyophilized) | Desiccated below -18°C | [6][10] |

| Storage (Reconstituted) | 2-7 days at 4°C; for longer-term, below -18°C | [6][10] |

Mechanism of Action and Signaling Pathways

Hexarelin exerts its biological effects primarily through its interaction with the growth hormone secretagogue receptor type 1a (GHSR1a), and also through a secondary receptor, CD36.

GHSR1a-Mediated Signaling

The principal mechanism of action for Hexarelin is its function as a potent agonist of the GHSR1a, also known as the ghrelin receptor.[1][3] This G-protein coupled receptor is predominantly expressed in the hypothalamus and pituitary gland.[2][11]

The binding of Hexarelin to GHSR1a initiates a signaling cascade, as depicted in the diagram below.

Caption: Hexarelin-GHSR1a signaling pathway leading to Growth Hormone release.

Upon binding, the activated GHSR1a couples to the Gq protein, which in turn activates Phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[3] Both the elevated calcium levels and activated Protein Kinase C (PKC) by DAG contribute to the fusion of growth hormone-containing vesicles with the plasma membrane, resulting in the secretion of GH.[3]

CD36-Mediated Signaling

In addition to its effects on the pituitary, Hexarelin has been shown to have direct cardiovascular effects mediated by the scavenger receptor CD36.[5][12] This interaction is particularly noted in cardiomyocytes and endothelial cells and is implicated in the cardioprotective effects of Hexarelin.[5] The binding of Hexarelin to CD36 can influence pathways related to inflammation and lipid metabolism.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of Hexarelin.

In Vitro GHSR1a Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of Hexarelin to the GHSR1a receptor.

Caption: Workflow for a GHSR1a competitive binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human GHSR1a (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin).

-

Add increasing concentrations of unlabeled Hexarelin.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of Hexarelin.

-

Plot the percentage of inhibition against the logarithm of the Hexarelin concentration.

-

Determine the IC₅₀ value (concentration of Hexarelin that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

In Vitro Phospholipase C Activation Assay

This protocol describes an assay to measure the activation of Phospholipase C in response to Hexarelin.

Methodology:

-

Cell Culture and Labeling:

-

Culture GHSR1a-expressing cells in appropriate media.

-

Label the cells with a radioactive precursor of PIP2, such as [³H]-myo-inositol, for 24-48 hours.

-

-

Hexarelin Stimulation:

-

Wash the labeled cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with varying concentrations of Hexarelin for a defined period (e.g., 30 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold perchloric acid.

-

Scrape the cells and centrifuge to pellet the precipitate.

-

Neutralize the supernatant containing the inositol phosphates.

-

-

Separation and Quantification:

-

Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantify the amount of radioactivity in each fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Express the results as the fold increase in total inositol phosphate production over basal levels.

-

Plot the fold increase against the Hexarelin concentration to generate a dose-response curve and determine the EC₅₀.

-

In Vivo Assessment of GH Release in a Rat Model

This protocol details an in vivo experiment to evaluate the effect of Hexarelin on growth hormone secretion in rats.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Implant an indwelling cannula in the jugular vein for serial blood sampling.

-

Allow the animals to recover for several days before the experiment.

-

-

Hexarelin Administration:

-

Acclimatize the rats to the experimental conditions to minimize stress.

-

Administer Hexarelin via a chosen route (e.g., subcutaneous or intravenous injection) at various doses.

-

-

Blood Sampling:

-

Collect blood samples at baseline (before Hexarelin administration) and at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).

-

Collect blood in tubes containing an anticoagulant and protease inhibitors.

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

-

GH Measurement:

-

Measure the concentration of GH in the plasma samples using a specific radioimmunoassay (RIA) or ELISA kit for rat GH.

-

-

Data Analysis:

-

Plot the plasma GH concentration against time for each dose of Hexarelin.

-

Calculate the area under the curve (AUC) for the GH response.

-

Analyze the data for statistical significance to determine the dose-dependent effect of Hexarelin on GH release.

-

Conclusion

Hexarelin is a well-characterized synthetic hexapeptide with potent growth hormone-releasing properties. Its stability and high affinity for the GHSR1a make it a valuable tool for research into the regulation of GH secretion and a potential therapeutic agent. Furthermore, its interactions with the CD36 receptor open avenues for exploring its role in cardiovascular physiology. The experimental protocols provided in this guide offer a framework for the consistent and reliable investigation of Hexarelin's biological activities. This technical guide serves as a foundational resource for professionals in the fields of endocrinology, pharmacology, and drug development.

References

- 1. Effects of the novel GH secretogogue, hexarelin on GH secretion and phosphatidylinositol hydrolysis by human pituitary somatotrophinomas in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural (ghrelin) and synthetic (hexarelin) GH secretagogues stimulate H9c2 cardiomyocyte cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptideinitiative.com [peptideinitiative.com]

- 7. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Hexarelin's Neuroprotective Potential: A Technical Guide Based on Preliminary Studies

Introduction

Hexarelin, a synthetic hexapeptide, is a potent growth hormone secretagogue (GHS) that mimics the action of ghrelin by binding to the GHS-R1a receptor.[1][2] While its primary role involves stimulating the release of growth hormone from the pituitary gland, a growing body of preliminary research highlights its significant neuroprotective capabilities.[2][3][4][5] These studies suggest that Hexarelin may offer therapeutic potential in conditions associated with oxidative stress, apoptosis, and neuronal damage, such as neurodegenerative diseases and ischemic brain injury.[1][2][6] This technical guide provides an in-depth analysis of the core findings from these preliminary studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in Hexarelin's neuroprotective effects.

Quantitative Data from Preclinical Studies

The neuroprotective effects of Hexarelin have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotective Effects of Hexarelin on Neuronal Cells

| Cell Line | Insult | Hexarelin Concentration | Outcome Measure | Result | Reference |

| Neuro-2A (mouse neuroblastoma) | 100 µM H₂O₂ for 24h | 1 µM | Cell Viability (MTT Assay) | Significantly attenuated H₂O₂-induced cell death.[7] | [1][5][7] |

| Neuro-2A | 100 µM H₂O₂ for 24h | 1 µM | Nitrite (NO₂⁻) Release | Reduced H₂O₂-induced increase in NO production.[5][8] | [5][8] |

| Neuro-2A | 100 µM H₂O₂ for 24h | 1 µM | Bax mRNA Levels | Significantly reduced H₂O₂-induced increase (p<0.05).[1] | [1] |

| Neuro-2A | 100 µM H₂O₂ for 24h | 1 µM | Bcl-2 mRNA Levels | Significantly increased expression (p<0.001).[1] | [1] |

| Neuro-2A | 100 µM H₂O₂ for 24h | 1 µM | p-p38/t-p38 Ratio | Significantly decreased compared to H₂O₂-treated group (p<0.05).[1] | [1] |

| Neuro-2A | 100 µM H₂O₂ for 24h | 1 µM | p-Akt/t-Akt Ratio | Significantly increased compared to H₂O₂-treated group (p<0.01).[1] | [1] |

| SH-SY5Y SOD1G93A (human neuroblastoma) | 150 µM H₂O₂ for 24h | 1 µM | Cleaved Caspase-3 | Significantly reduced activation (p<0.01).[9] | [6][9] |

| SH-SY5Y SOD1G93A | 150 µM H₂O₂ for 24h | 1 µM | Bax mRNA Levels | Significantly reduced H₂O₂-induced increase (p<0.05).[6][9] | [6][9] |

| SH-SY5Y SOD1G93A | 150 µM H₂O₂ for 24h | 1 µM | Bcl-2 mRNA Levels | Significantly increased expression (p<0.05).[6][9] | [6][9] |

Table 2: In Vivo Neuroprotective Effects of Hexarelin

| Animal Model | Injury Model | Hexarelin Treatment | Outcome Measure | Result | Reference |

| 7-day-old neonatal rats | Hypoxia-Ischemia (HI) | Intracerebroventricular injection post-insult | Brain Damage (MAP-2 loss) | 39% overall reduction; 43% reduction in anterior hippocampus (p<0.01).[4][10] | [4][10][11] |

| 7-day-old neonatal rats | Hypoxia-Ischemia (HI) | Intracerebroventricular injection post-insult | Neuropathological Score | Significant reduction in cerebral cortex (p<0.05), hippocampus, and thalamus.[4][10] | [4][10][11] |

| 7-day-old neonatal rats | Hypoxia-Ischemia (HI) | Intracerebroventricular injection post-insult | Caspase-3 Activity | Significantly reduced.[4][11] | [4][11] |

| 7-day-old neonatal rats | Hypoxia-Ischemia (HI) | Intracerebroventricular injection post-insult | Phosphorylation of Akt and GSK-3β | Significantly increased.[4][11] | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the preliminary studies of Hexarelin's neuroprotective effects.

In Vitro Model: H₂O₂-Induced Oxidative Stress in Neuro-2A Cells

-

Cell Culture: Mouse neuroblastoma Neuro-2A cells are cultured in appropriate medium until they reach confluence. For experiments, cells are detached using a trypsin-EDTA solution and seeded in plates at a specific density (e.g., 40,000 cells/well in 96-well plates for viability assays).[6][7][9]

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and apoptosis.[1][8] Neuro-2A cells are treated with varying concentrations of H₂O₂ (e.g., 80, 100, 150 µM) for 24 hours to establish a dose-dependent cytotoxicity curve.[8] A concentration that significantly reduces cell survival (e.g., 100 µM) is selected for subsequent experiments.[12]

-

Hexarelin Treatment: Cells are co-incubated with H₂O₂ and Hexarelin (e.g., 1 µM) for 24 hours.[7][8] Control groups include untreated cells, cells treated with Hexarelin alone, and cells treated with H₂O₂ alone.

-

Cell Viability Assessment (MTT Assay): After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in an acidified isopropanol solution, and the absorbance is read using a spectrophotometer to determine the percentage of viable cells relative to the control group.[7]

-

Analysis of Apoptosis Markers (RT-PCR and Western Blot):

-

RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. Real-time PCR is performed to quantify the mRNA expression levels of apoptotic markers such as Caspase-3, Caspase-7, Bax, and Bcl-2.[1][8] Gene expression is normalized to a housekeeping gene like β-actin.[8]

-

Western Blot: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p38, Akt) and cleaved caspases.[1][8] Bands are visualized using secondary antibodies and quantified using imaging software.[7]

-

In Vivo Model: Neonatal Hypoxia-Ischemia in Rats

-

Animal Model: The model uses 7-day-old neonatal rat pups.[4]

-

Induction of Hypoxia-Ischemia (HI): Unilateral HI is induced by ligating the unilateral carotid artery, followed by exposure to a hypoxic environment (7.7% oxygen).[4][10][11] This procedure reliably produces brain injury in the hemisphere ipsilateral to the ligated artery.

-

Hexarelin Administration: Immediately following the hypoxic insult, Hexarelin is administered via intracerebroventricular injection.[4][10][11] The control group receives a vehicle injection.

-

Assessment of Brain Injury:

-

Neuropathological Scoring: Brains are sectioned at multiple coronal levels. The extent of the brain injury is quantified by measuring the area of tissue loss (e.g., using MAP-2 staining) in the lesioned hemisphere compared to the undamaged hemisphere.[4][10] A regional neuropathological scoring system is also used to assess damage in specific brain regions like the cortex, hippocampus, thalamus, and striatum.[4][10][11]

-

Biochemical Assays: Brain tissue from the affected regions is homogenized to measure the activity of key apoptotic enzymes, such as caspase-3.[4][11] Western blot analysis is used to determine the phosphorylation status of signaling proteins like Akt and glycogen synthase kinase-3β (GSK-3β).[4][11]

-

Signaling Pathways and Mechanisms of Action

Preliminary studies indicate that Hexarelin's neuroprotective effects are mediated through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways. These pathways are central to regulating cell survival, apoptosis, and the response to oxidative stress.

PI3K/Akt Pathway: Promoting Cell Survival

The PI3K/Akt pathway is a major survival pathway. Evidence suggests Hexarelin activates this pathway to counteract apoptotic signals. In models of H₂O₂-induced oxidative stress, Hexarelin treatment significantly increases the phosphorylation of Akt.[1] Activated Akt (p-Akt) can then phosphorylate and inactivate several pro-apoptotic targets.[4] For instance, in neonatal brain injury, the neuroprotective effect of Hexarelin is associated with increased phosphorylation of Akt and its downstream target, GSK-3β, which plays a role in apoptosis.[4][11] By activating this cascade, Hexarelin inhibits caspase-dependent cell death.[4]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Protective Effects of Hexarelin and JMV2894 in a Human Neuroblastoma Cell Line Expressing the SOD1-G93A Mutated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Hexarelin Modulation of MAPK and PI3K/Akt Pathways in Neuro-2A Cells Inhibits Hydrogen Peroxide—Induced Apoptotic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Growth hormone-releasing peptide hexarelin reduces neonatal brain injury and alters Akt/glycogen synthase kinase-3beta phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hexarelin reduces H2O2-induced oxidative stress in Neuro2A cell line [boa.unimib.it]

Initial Investigations into Hexarelin's Metabolic Impact: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexarelin, a synthetic growth hormone secretagogue, has emerged as a molecule of interest beyond its primary function of stimulating growth hormone release. Initial investigations have revealed its potential to exert significant metabolic effects, positioning it as a candidate for further research in the context of metabolic disorders. This technical guide provides an in-depth overview of the early-stage research into Hexarelin's metabolic impact, with a focus on its effects on lipid and glucose metabolism. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

Hexarelin is a potent, synthetic hexapeptide that mimics the action of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a).[1][2] While its role in stimulating the release of growth hormone (GH) is well-documented, a growing body of evidence suggests that Hexarelin possesses direct metabolic activities that are, in part, independent of the GH axis.[3][4] These effects are primarily mediated through its interaction with not only GHSR-1a but also the scavenger receptor CD36.[5][6] This dual receptor interaction appears to trigger a cascade of intracellular signaling events that influence lipid and glucose homeostasis, making Hexarelin a subject of considerable interest for its therapeutic potential in metabolic diseases such as dyslipidemia and insulin resistance.[3][7] This guide will synthesize the foundational research that has begun to elucidate the metabolic intricacies of Hexarelin.

Core Metabolic Effects of Hexarelin

Initial preclinical studies, predominantly in rodent models of metabolic dysfunction, have demonstrated Hexarelin's capacity to ameliorate several key metabolic parameters.

Lipid Metabolism

Hexarelin has been shown to exert beneficial effects on lipid profiles, particularly in conditions of dyslipidemia.[8] In a notable study using non-obese, insulin-resistant MKR mice, treatment with Hexarelin led to significant improvements in lipid metabolism.[5][9] This included a marked reduction in both plasma and liver triglycerides.[3] The proposed mechanism for this lipid-lowering effect involves the modulation of genes related to fatty acid uptake and oxidation.[3]

Glucose Metabolism and Insulin Sensitivity

A key finding in early Hexarelin research is its ability to improve glucose tolerance and enhance insulin sensitivity.[3] In insulin-resistant mice, Hexarelin treatment significantly improved the outcomes of both glucose tolerance tests (GTT) and insulin tolerance tests (ITT), indicating a restoration of more efficient glucose handling and increased responsiveness to insulin.[3][5]

Body Composition